trans-3,5-Diethyl-1,2,4-trithiolane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

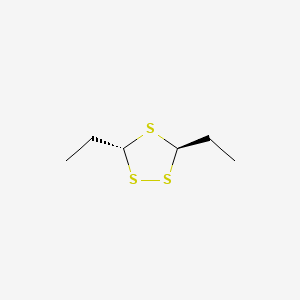

2D Structure

3D Structure

Propiedades

Número CAS |

38348-26-4 |

|---|---|

Fórmula molecular |

C6H12S3 |

Peso molecular |

180.4 g/mol |

Nombre IUPAC |

(3R,5R)-3,5-diethyl-1,2,4-trithiolane |

InChI |

InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

Clave InChI |

WQXXXHMEBYGSBG-PHDIDXHHSA-N |

SMILES isomérico |

CC[C@@H]1S[C@H](SS1)CC |

SMILES canónico |

CCC1SC(SS1)CC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of trans-3,5-Diethyl-1,2,4-trithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of trans-3,5-Diethyl-1,2,4-trithiolane, a significant sulfur-containing heterocyclic compound. Primarily recognized for its contribution to the flavor profile of cooked Allium species, this document delves into its structural characteristics, physicochemical parameters, synthesis, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its synthetic and degradation pathways to facilitate a deeper understanding for researchers in flavor chemistry, natural products, and related fields.

Introduction

This compound is a saturated five-membered heterocycle containing three sulfur atoms and two carbon atoms, each substituted with an ethyl group.[1] It is an important volatile flavor compound found in cooked onions and garlic, contributing to their characteristic sulfurous and savory aroma.[2] The molecule exists as two stereoisomers, cis and trans, with the trans isomer often being the more prevalent and potent aroma contributor in natural sources.[2] A thorough understanding of its chemical properties is crucial for applications in food science, flavor chemistry, and for the synthesis of related sulfur-containing compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These parameters are essential for its extraction, purification, and analytical identification.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂S₃ | [3][4] |

| Molecular Weight | 180.354 g/mol | [3][4] |

| IUPAC Name | (3R,5R)-3,5-diethyl-1,2,4-trithiolane | [1] |

| CAS Registry Number | 38348-26-4 | [3] |

| Appearance | Yellow clear liquid | [5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 70-72 °C at 1 mmHg | [5] |

| Specific Gravity | 1.147 - 1.160 @ 25 °C | [5] |

| Refractive Index | 1.558 - 1.570 @ 20 °C | [5] |

| Vapor Pressure | 0.018 mmHg @ 25 °C (estimated) | [5] |

| logP (o/w) | 3.377 (estimated) | [5] |

| Water Solubility | 106.9 mg/L @ 25 °C (estimated) | [5] |

| Flash Point | 236 °F (113.33 °C) | [5] |

Table 3: Spectroscopic and Chromatographic Data

| Data Type | Key Information | Source(s) |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 180 | [6] |

| Kovats Retention Index | Semi-standard non-polar: 1333; Standard polar: 1795, 1797, 1811 | [7] |

Synthesis and Reactivity

Experimental Protocol: Synthesis via Asinger Reaction

Objective: To synthesize 3,5-Diethyl-1,2,4-trithiolane from propanal.

Materials:

-

Propanal

-

Hydrogen sulfide (gas or a solution of NaHS)

-

Elemental sulfur (S₈)

-

Amine catalyst (e.g., triethylamine or ammonia)

-

Organic solvent (e.g., methanol, ethanol, or diethyl ether)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

In a well-ventilated fume hood, dissolve propanal and elemental sulfur in the chosen organic solvent in a three-necked flask equipped with a stirrer, a gas inlet, and a condenser.

-

Cool the mixture in an ice bath.

-

Slowly bubble hydrogen sulfide gas through the solution, or add a solution of sodium hydrosulfide dropwise, while maintaining a low temperature.

-

Add the amine catalyst dropwise to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to separate the cis and trans isomers.

Logical Relationship of the Asinger Synthesis

Caption: General workflow for the Asinger synthesis of 3,5-Diethyl-1,2,4-trithiolane.

1,2,4-trithiolanes exhibit characteristic reactivity primarily involving the sulfur atoms and the heterocyclic ring.

-

Oxidation: The sulfur atoms in the trithiolane ring can be oxidized to form sulfoxides and sulfones.

-

Thermal Degradation: Upon heating, 1,2,4-trithiolanes can undergo ring cleavage through a [3+2]-cycloelimination reaction. This process typically yields a thioketone and a highly reactive thiocarbonyl S-sulfide (thiosulfine), which can be in equilibrium with a dithiirane.

Experimental Workflow: Thermal Degradation Analysis

Objective: To analyze the thermal degradation products of this compound.

Materials:

-

Pure sample of this compound

-

High-temperature stable solvent (e.g., dodecane) or pyrolysis setup

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Prepare a dilute solution of this compound in a high-boiling point, inert solvent.

-

Inject the solution into a GC-MS system with a high-temperature injection port and a suitable capillary column.

-

Alternatively, use a dedicated pyrolysis-GC-MS system.

-

Set the temperature program of the GC oven to separate the volatile degradation products.

-

Acquire mass spectra of the eluting peaks.

-

Identify the degradation products by comparing their mass spectra with spectral libraries and known fragmentation patterns of sulfur compounds. Expected products include propanethial and its corresponding S-sulfide.

Signaling Pathway of Thermal Degradation

Caption: Proposed thermal degradation pathway of this compound.

Analytical Methods

The quantification and identification of this compound, especially in complex matrices like food samples, require advanced analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the analysis of volatile sulfur compounds. The use of specific capillary columns (polar and non-polar) can aid in the separation of cis and trans isomers.

-

Gas Chromatography-Olfactometry (GC-O): This technique couples GC with human sensory perception, allowing for the identification of odor-active compounds. It has been instrumental in determining the specific aroma contribution of the trans and cis isomers of 3,5-diethyl-1,2,4-trithiolane.

-

Stable Isotope Dilution Assay (SIDA): For accurate quantification, SIDA using deuterated internal standards is employed to compensate for matrix effects and analyte losses during sample preparation.

Biological Activity and Significance

Currently, there is no significant evidence to suggest that this compound has specific signaling or pharmacological activities in biological systems. Its primary role is as a flavor and aroma compound. The main interest for drug development professionals may lie in the synthesis of novel sulfur-containing heterocycles, for which this compound can serve as a model or starting material.

Conclusion

This compound is a well-characterized sulfur-containing flavor compound with defined physicochemical properties. Its synthesis can be achieved through established methods like the Asinger reaction, and its thermal degradation pathways provide insight into the formation of other volatile sulfur species. While not a pharmacologically active agent, the chemistry of this trithiolane is of significant interest to the food and flavor industry and provides a valuable case study for the synthesis and reactivity of sulfur heterocycles. Further research could explore the potential for controlled release of this potent aroma compound in food systems or its use as a synthon for more complex sulfur-containing molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. 1,2,4-Trithiolane, 3,5-diethyl- [webbook.nist.gov]

- 7. This compound | C6H12S3 | CID 6432398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the trans-3,5-Diethyl-1,2,4-trithiolane Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of trans-3,5-Diethyl-1,2,4-trithiolane, a volatile sulfur compound identified in various natural sources, including Allium species. This document details the synthetic route, spectroscopic analysis, and key data for the definitive identification of this heterocyclic compound.

Introduction

This compound is a five-membered ring system containing three sulfur atoms and two carbon atoms, each bearing an ethyl substituent in a trans configuration. The elucidation of its structure relies on a combination of synthetic chemistry and modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. The presence of this compound in edible plants, such as onions, makes its accurate identification crucial for flavor and fragrance chemistry, as well as for understanding the biosynthesis of organosulfur compounds.

Synthesis and Spectroscopic Characterization

The synthesis of 3,5-disubstituted-1,2,4-trithiolanes can be achieved through the acid-catalyzed reaction of aldehydes with hydrogen sulfide. This approach provides a direct method for the preparation of the trithiolane ring system.

General Synthetic Protocol

A general and effective method for the synthesis of 1,2,4-trithiolane derivatives involves the reaction of a carbonyl compound with hydrogen sulfide in the presence of an acid catalyst.[1] For the synthesis of this compound, propanal would serve as the starting aldehyde.

Experimental Protocol:

-

A solution of propanal in a suitable organic solvent (e.g., chloroform) is cooled in an ice bath.

-

A stream of dry hydrogen sulfide gas is passed through the cooled solution.

-

An acid catalyst, such as hydrogen chloride in ether, is added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature for a specified period.

-

The reaction mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted hydrogen sulfide.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the cis and trans isomers of 3,5-Diethyl-1,2,4-trithiolane, which can be separated by their differing polarities.

Spectroscopic Data and Structural Confirmation

The definitive structure of this compound is established through the analysis of its spectroscopic data.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key technique for identifying the molecular weight and fragmentation pattern of the title compound.

Table 1: Mass Spectrometry Data for 3,5-Diethyl-1,2,4-trithiolane [2]

| Property | Value |

| Molecular Formula | C₆H₁₂S₃ |

| Molecular Weight | 180.35 g/mol |

| Major Fragments (m/z) | 180 (M+), 152, 119, 91, 75, 64, 45, 29 |

The mass spectrum shows a distinct molecular ion peak at m/z 180, corresponding to the molecular formula C₆H₁₂S₃.[2] The fragmentation pattern is characteristic of alkyl-substituted 1,2,4-trithiolanes and can be rationalized by the cleavage of the C-S and S-S bonds within the heterocyclic ring, as well as the loss of the ethyl side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 4.0 - 4.5 | Triplet | CH (ring) |

| ~ 1.8 - 2.2 | Multiplet | CH₂ (ethyl) | |

| ~ 0.9 - 1.2 | Triplet | CH₃ (ethyl) | |

| ¹³C | ~ 50 - 60 | CH | C3, C5 (ring) |

| ~ 30 - 40 | CH₂ | CH₂ (ethyl) | |

| ~ 10 - 15 | CH₃ | CH₃ (ethyl) |

The trans stereochemistry would be confirmed by the coupling constants observed in the ¹H NMR spectrum and potentially through Nuclear Overhauser Effect (NOE) experiments.

Gas Chromatography

The retention behavior of this compound on different gas chromatography columns provides additional evidence for its identification.

Table 3: Kovats Retention Indices for this compound [3][4]

| Column Type | Retention Index |

| Standard Non-Polar | ~1333 |

| Standard Polar | ~1795 - 1811 |

Experimental Protocol for GC-MS Analysis:

A typical GC-MS analysis for volatile sulfur compounds would involve the following:

-

Sample Preparation: Volatiles from a sample matrix (e.g., onion extract) are isolated using techniques such as solvent extraction or solid-phase microextraction (SPME).

-

Gas Chromatograph (GC):

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5 or equivalent non-polar, or a polar phase like FFAP).

-

Injector: Split/splitless injector at a temperature of approximately 250 °C.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40 °C and ramping up to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The resulting mass spectra are compared with reference spectra from libraries such as the NIST Mass Spectral Library. The retention index is calculated and compared with literature values.

Conclusion

The structure of this compound is unequivocally determined through a combination of chemical synthesis and detailed spectroscopic analysis. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern, while NMR spectroscopy (when available) would confirm the connectivity and stereochemistry of the molecule. Gas chromatographic data serves as a valuable tool for its identification in complex mixtures. This comprehensive approach ensures the accurate and reliable elucidation of this important organosulfur compound.

References

Unveiling the Natural Occurrence of trans-3,5-Diethyl-1,2,4-trithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,5-Diethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic organic compound that has garnered interest due to its contribution to the flavor and aroma profiles of certain cooked foods. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, with a focus on quantitative data and the experimental methodologies used for its identification and quantification. The information presented is primarily derived from a key study by Flaig and Granvogl (2015) in the Journal of Agricultural and Food Chemistry, which systematically quantified the stereoisomers of 3,5-diethyl-1,2,4-trithiolane in various cooked Allium species.

Natural Sources and Occurrence

The primary natural sources of this compound are cooked vegetables from the Allium genus. This compound, along with its cis-isomer, has been identified as an important aroma-active compound in cooked onions (Allium cepa L.) and other related species. The formation of these trithiolanes is a result of thermal degradation of sulfur-containing precursors present in the raw vegetables.

Quantitative Data

The following table summarizes the concentrations of the two trans-enantiomers of 3,5-Diethyl-1,2,4-trithiolane found in various cooked Allium species, as determined by a stable isotope dilution assay.

| Natural Source (Cooked) | Enantiomer | Concentration (μg/kg) |

| Onion (Allium cepa) | (3R,5R)-trans-3,5-Diethyl-1,2,4-trithiolane | 18.4 |

| (3S,5S)-trans-3,5-Diethyl-1,2,4-trithiolane | 18.1 | |

| Shallot (Allium cepa var. ascalonicum) | (3R,5R)-trans-3,5-Diethyl-1,2,4-trithiolane | 8.9 |

| (3S,5S)-trans-3,5-Diethyl-1,2,4-trithiolane | 8.7 | |

| Leek (Allium porrum) | (3R,5R)-trans-3,5-Diethyl-1,2,4-trithiolane | 2.5 |

| (3S,5S)-trans-3,5-Diethyl-1,2,4-trithiolane | 2.4 | |

| Chives (Allium schoenoprasum) | (3R,5R)-trans-3,5-Diethyl-1,2,4-trithiolane | 0.8 |

| (3S,5S)-trans-3,5-Diethyl-1,2,4-trithiolane | 0.8 | |

| Garlic (Allium sativum) | (3R,5R)-trans-3,5-Diethyl-1,2,4-trithiolane | Not Detected |

| (3S,5S)-trans-3,5-Diethyl-1,2,4-trithiolane | Not Detected |

Experimental Protocols

The quantification of this compound in cooked Allium varieties was achieved through a robust analytical methodology involving sample preparation, stable isotope dilution assay, and advanced chromatographic separation.

Sample Preparation

-

Cooking Process: Fresh Allium samples (onions, shallots, leeks, chives, and garlic) were chopped and cooked in water at 100 °C for 10 minutes.

-

Homogenization: The cooked material was homogenized to a fine pulp.

-

Solvent Extraction: The pulp was extracted with dichloromethane to isolate the volatile and semi-volatile compounds, including the target trithiolanes.

-

Concentration: The dichloromethane extract was carefully concentrated to a small volume prior to analysis.

Stable Isotope Dilution Assay (SIDA)

A stable isotope dilution assay was employed for accurate quantification. This involved the synthesis of deuterated analogues of the target compounds, specifically [²H₄]-3,5-diethyl-1,2,4-trithiolanes, to serve as internal standards. A known amount of the internal standard mixture was added to the sample homogenate before extraction. The ratio of the native analyte to the isotopically labeled standard was then measured by mass spectrometry, allowing for precise quantification that corrects for losses during sample preparation and analysis.

Enantioselective Two-Dimensional Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and detection of the stereoisomers of 3,5-diethyl-1,2,4-trithiolane were performed using a sophisticated two-dimensional gas chromatography system coupled to a mass spectrometer.

-

First Dimension (Achiral Separation): The concentrated extract was injected onto a non-chiral capillary column (e.g., DB-FFAP) to separate the compounds based on their boiling points and polarities. This initial separation isolated the cis- and trans-isomers from other matrix components.

-

Second Dimension (Chiral Separation): The effluent containing the target isomers from the first column was then transferred to a second, chiral capillary column (e.g., BGB-175). This column was able to separate the individual enantiomers of the trans-isomer, namely (3R,5R)- and (3S,5S)-3,5-diethyl-1,2,4-trithiolane.

-

Mass Spectrometric Detection: A mass spectrometer was used as the detector to identify and quantify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and quantification of this compound from Allium species.

Formation Pathway Logic

The formation of 3,5-diethyl-1,2,4-trithiolanes in cooked Allium species is believed to occur through a series of reactions initiated by the enzymatic and thermal degradation of sulfur-containing precursors. The following diagram provides a simplified logical relationship of this process.

An In-depth Technical Guide to the Stereoisomerism and Chirality of trans-3,5-Diethyl-1,2,4-trithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of trans-3,5-diethyl-1,2,4-trithiolane, a sulfur-containing heterocyclic compound found in certain natural sources. The document elucidates the structural basis of its chirality, details proposed experimental protocols for its synthesis and chiral separation, and discusses its potential biological activities based on related organosulfur compounds. Quantitative data is presented in tabular format, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in chemistry and drug development.

Introduction to 3,5-Diethyl-1,2,4-trithiolane

3,5-Diethyl-1,2,4-trithiolane is a saturated five-membered heterocyclic compound containing three sulfur atoms and two carbon atoms, each of which is substituted with an ethyl group. Its chemical formula is C₆H₁₂S₃, and it has a molecular weight of approximately 180.35 g/mol . This compound exists as two geometric isomers: cis and trans. The focus of this guide is the trans isomer, which possesses unique stereochemical properties.

Stereoisomerism and Chirality

The stereochemistry of 3,5-diethyl-1,2,4-trithiolane is determined by the relative orientation of the two ethyl groups attached to the carbon atoms of the trithiolane ring.

-

Cis Isomer : In the cis isomer, both ethyl groups are on the same side of the ring plane. This configuration results in a plane of symmetry within the molecule, rendering it achiral and, therefore, a meso compound.

-

Trans Isomer : In the trans isomer, the two ethyl groups are on opposite sides of the ring plane. This arrangement eliminates any plane of symmetry, and the carbon atoms at positions 3 and 5 become stereogenic centers. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (3R,5R)-3,5-diethyl-1,2,4-trithiolane and (3S,5S)-3,5-diethyl-1,2,4-trithiolane. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit equal but opposite optical activity.

Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂S₃ | |

| Molecular Weight | 180.354 g/mol | |

| CAS Number (trans) | 38348-26-4 | |

| CAS Number (cis) | 38348-25-3 | [1] |

| Kovats Retention Index (non-polar column) | 1322, 1285.8, 1292.9, 1307, 1333, 1359, 1345 | |

| Kovats Retention Index (polar column) | 1740, 1751, 1744, 1684, 1795, 1797, 1811 |

Experimental Protocols

Proposed Synthesis of 3,5-Diethyl-1,2,4-trithiolane

A plausible synthetic route to a mixture of cis- and this compound involves the reaction of propanal with a source of sulfur, such as hydrogen sulfide, in the presence of an acid catalyst. This method is analogous to the synthesis of other 3,5-dialkyl-1,2,4-trithiolanes.

Materials:

-

Propanal

-

Hydrogen sulfide (gas or a solution of sodium hydrosulfide)

-

Anhydrous Hydrogen Chloride (or other suitable acid catalyst)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

A solution of propanal in anhydrous diethyl ether is cooled to 0-5 °C in an ice bath.

-

A stream of anhydrous hydrogen sulfide gas is bubbled through the cooled solution, followed by the introduction of anhydrous hydrogen chloride as a catalyst.

-

The reaction mixture is stirred at low temperature for several hours and then allowed to slowly warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the mixture is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of cis- and this compound, is purified by column chromatography on silica gel.

Proposed Chiral Separation of this compound Enantiomers

The separation of the (3R,5R) and (3S,5S) enantiomers can be achieved by chiral High-Performance Liquid Chromatography (HPLC). The choice of the chiral stationary phase (CSP) is critical. For sulfur-containing heterocyclic compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often effective.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade hexane

-

HPLC-grade isopropanol (or ethanol)

Procedure:

-

The purified mixture of cis and trans isomers is first separated by conventional achiral chromatography to isolate the trans isomer fraction.

-

The racemic mixture of this compound is dissolved in the mobile phase.

-

The solution is injected onto the chiral HPLC column.

-

An isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), is used for elution. The optimal mobile phase composition should be determined empirically to achieve baseline separation.

-

The elution is monitored by a UV detector at a suitable wavelength.

-

The two separated enantiomers are collected in separate fractions.

-

The enantiomeric excess (ee) of each fraction can be determined from the peak areas in the chromatogram.

Potential Biological Activities and Signaling Pathways

This compound is a representative of the organosulfur compounds found in Allium species, such as garlic and onions. While specific studies on the biological activity of this particular compound are limited, the broader class of Allium-derived organosulfur compounds is known to possess a range of pharmacological properties.

Potential Activities:

-

Anticancer: Organosulfur compounds from garlic have been shown to inhibit carcinogenesis.[2] Their mechanisms may involve the modulation of enzymes involved in carcinogen metabolism, such as cytochrome P450s and glutathione S-transferases.[2] They can also induce apoptosis and alter the cell cycle in tumor cells.[2]

-

Antimicrobial: These compounds exhibit broad-spectrum antibacterial, antifungal, and antiviral activities.[3] A proposed mechanism involves the reaction of the sulfur atoms with the sulfhydryl groups of microbial enzymes, leading to their inactivation.[3]

-

Antioxidant and Anti-inflammatory: Many organosulfur compounds act as antioxidants by scavenging free radicals. They may also exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.[4]

-

Cardioprotective: Some Allium-derived compounds have been shown to have beneficial effects on the cardiovascular system, including antiplatelet and lipid-lowering activities.[5]

Potential Signaling Pathways: Based on studies of related organosulfur compounds, this compound could potentially modulate the following signaling pathways:

Conclusion

This compound is a chiral molecule with significant potential for further investigation, particularly in the fields of stereoselective synthesis and medicinal chemistry. While detailed experimental data on its enantiomers are currently scarce, this guide provides a solid theoretical foundation and proposes practical experimental workflows for its synthesis and chiral separation. The likely biological activities, inferred from related natural products, suggest that this compound and its individual enantiomers could be valuable targets for drug discovery and development. Further research is warranted to isolate the enantiomers, determine their specific optical rotations, and evaluate their biological activities in various in vitro and in vivo models.

References

- 1. Khan Academy [en.khanacademy.org]

- 2. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mass Spectrum Analysis of trans-3,5-Diethyl-1,2,4-trithiolane

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of trans-3,5-Diethyl-1,2,4-trithiolane. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are engaged in the identification and characterization of sulfur-containing heterocyclic compounds. This document outlines the key spectral data, proposes a fragmentation pathway, and provides a general experimental protocol for acquiring such data.

Compound Information:

-

Compound Name: this compound

Mass Spectral Data Presentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. While the full digitized spectrum is available for viewing on the NIST WebBook, it is not available for download due to licensing restrictions.[1] The principal ions and their relative abundances, based on typical fragmentation patterns of 1,2,4-trithiolanes, are summarized below.

| m/z | Proposed Fragment Ion | Interpretation | Relative Abundance (Approximate) |

| 180 | [C₆H₁₂S₃]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 151 | [C₅H₉S₃]⁺ | [M - C₂H₅]⁺ | Moderate |

| 116 | [C₆H₁₂S]⁺˙ | [M - S₂]⁺˙ | Moderate |

| 91 | [C₃H₇S₂]⁺ | Cleavage of the trithiolane ring | High |

| 88 | [C₄H₈S]⁺˙ | Thioacetaldehyde ethyl cation radical | High |

| 61 | [C₂H₅S]⁺ | Ethylthio cation | High |

| 29 | [C₂H₅]⁺ | Ethyl cation | High |

Note: The relative abundances are estimations based on the general fragmentation behavior of similar compounds and may not reflect the exact values from the experimental spectrum.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺˙ at m/z 180. The inherent instability of the trithiolane ring and the presence of sulfur atoms dictate the major fragmentation routes.

A primary fragmentation event involves the cleavage of the S-S bond, which is the weakest bond in the ring. This is often followed by the loss of a neutral sulfur molecule (S₂) to yield a fragment at [M-S₂]⁺˙ (m/z 116). Another significant fragmentation pathway involves the cleavage of the C-S bonds, leading to the formation of various sulfur-containing cations. The loss of an ethyl group ([M - C₂H₅]⁺) results in a fragment at m/z 151.

The most abundant peaks in the spectrum are often due to smaller, more stable fragments. For this compound, fragments such as the ethylthio cation ([C₂H₅S]⁺) at m/z 61 and the ethyl cation ([C₂H₅]⁺) at m/z 29 are expected to be prominent.

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectrum of this compound is typically obtained using an Electron Ionization (EI) source coupled with a mass spectrometer. The following provides a general experimental protocol.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) or a direct insertion probe.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Procedure:

-

Sample Preparation: The compound is typically dissolved in a volatile solvent (e.g., dichloromethane or hexane) if introduced via GC, or placed directly on a probe for direct insertion.

-

Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The resulting data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230 °C

-

MS Scan Range: m/z 20 - 300

The workflow for a typical GC-MS experiment is illustrated below.

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound provides a characteristic fingerprint for its identification. The molecular ion peak confirms the molecular weight, while the fragmentation pattern, dominated by the loss of sulfur-containing fragments and alkyl groups, provides structural information. Understanding these fragmentation pathways is crucial for the structural elucidation of known and unknown trithiolane derivatives in various research and development settings.

References

trans-3,5-Diethyl-1,2,4-trithiolane IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of trans-3,5-Diethyl-1,2,4-trithiolane, a sulfur-containing heterocyclic compound. It details the compound's chemical identity, including its IUPAC name and CAS number, and presents its key physicochemical properties in a structured format. This guide also outlines the natural occurrence and biosynthetic origins of this compound, particularly within Allium species, and touches upon established analytical and synthetic methodologies.

Chemical Identity and Properties

This compound is a volatile organic compound that exists as a stereoisomer of 3,5-Diethyl-1,2,4-trithiolane. The trans configuration refers to the spatial arrangement of the two ethyl groups on opposite sides of the trithiolane ring.

Table 1: Chemical Identifiers for 3,5-Diethyl-1,2,4-trithiolane

| Identifier | Value |

| IUPAC Name | (3R,5R)-3,5-diethyl-1,2,4-trithiolane |

| CAS Number | 38348-26-4 |

| Molecular Formula | C₆H₁₂S₃ |

| Molecular Weight | 180.354 g/mol |

| InChI | InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

| InChIKey | WQXXXHMEBYGSBG-PHDIDXHHSA-N |

| SMILES | CC[C@@H]1S--INVALID-LINK--CC |

Table 2: Physicochemical Properties of 3,5-Diethyl-1,2,4-trithiolane

| Property | Value | Source |

| Appearance | Clear, yellow liquid | [1] |

| Odor | Powerful, sulfureous | [1] |

| Density | 1.147-1.160 g/cm³ | [1] |

| Boiling Point | 70-72 °C at 1 mmHg | [2] |

| Refractive Index | 1.558-1.570 | [1] |

| Solubility | Soluble in ethanol, heptane, and triacetin; insoluble in water. | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.4 | [1] |

Natural Occurrence and Flavor Contribution

This compound is a significant flavor constituent found in cooked Allium species, such as onions and garlic.[3] The stereoisomers of 3,5-diethyl-1,2,4-trithiolane contribute distinct aroma profiles. The trans-isomer is noted for its cooked onion-like, fruity, and blackcurrant-like aromas.[3] In contrast, the cis-isomer imparts more of a meat broth-like scent.[3]

Biosynthesis in Allium Species

The formation of this compound in Allium species is a result of enzymatic and chemical reactions that occur when the plant tissue is damaged, such as during cutting or cooking. The key precursor molecules are S-alk(en)yl-L-cysteine sulfoxides.[4][5] Upon tissue damage, the enzyme alliinase is released and acts on these precursors to form unstable sulfenic acids.[1][5] These intermediates then undergo a series of reactions, including condensation and rearrangement, to produce a variety of volatile sulfur compounds, including the target trithiolane.[2][6]

Caption: Proposed Biosynthetic Pathway of Sulfur Compounds in Allium Species.

Experimental Protocols

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in various matrices, particularly in food and flavor analysis.

A general GC-MS protocol would involve:

-

Sample Preparation: Volatile compounds, including the target analyte, are typically extracted from the sample matrix using methods such as solvent extraction or solid-phase microextraction (SPME).

-

Gas Chromatography: The extracted volatiles are separated on a capillary column. Non-polar columns are often used for the initial separation.[7]

-

Mass Spectrometry: The separated compounds are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a fingerprint for identification.

-

Quantification: For quantitative analysis, a stable isotope dilution assay using a deuterated internal standard, such as [²H₄]-3,5-diethyl-1,2,4-trithiolanes, can be employed for accurate measurements.[8]

Caption: General Workflow for GC-MS Analysis.

Synthesis

Applications and Future Directions

The primary application of this compound is in the food and flavor industry as a flavoring agent to impart or enhance savory, onion-like notes.[3] Further research into the biological activities of this and related organosulfur compounds could open avenues for its use in pharmaceutical or nutraceutical applications. Understanding the precise mechanisms of its formation during cooking could also lead to improved food processing techniques for flavor optimization.

References

- 1. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aaspjournal.org [aaspjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. the-organosulfur-chemistry-of-the-genusallium-implications-for-the-organic-chemistry-of-sulfur - Ask this paper | Bohrium [bohrium.com]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. New synthesis of 1,2,4-trithiolane derivatives - Lookchem [lookchem.com]

An In-depth Technical Guide to the Physical Properties of trans-3,5-Diethyl-1,2,4-trithiolane

This technical guide provides a comprehensive overview of the known physical properties of trans-3,5-Diethyl-1,2,4-trithiolane, with a specific focus on its boiling point. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Physical and Chemical Properties

This compound is a cyclic organic compound containing a five-membered ring with three sulfur atoms and two carbon atoms, each substituted with an ethyl group.[1] It is one of the stereoisomers of 3,5-Diethyl-1,2,4-trithiolane. The properties listed below are often reported for a mixture of cis and trans isomers.

Table 1: Physical Properties of 3,5-Diethyl-1,2,4-trithiolane (mixture of isomers)

| Property | Value | Conditions | Reference |

| Boiling Point | 70.00 to 72.00 °C | @ 1.00 mm Hg | [2] |

| Appearance | Yellow clear liquid (est.) | - | [2] |

| Specific Gravity | 1.14700 to 1.16000 | @ 25.00 °C | [2][3] |

| Refractive Index | 1.55800 to 1.57000 | @ 20.00 °C | [2][3] |

| Vapor Pressure | 0.018000 mmHg (est.) | @ 25.00 °C | [2] |

| Flash Point | 236.00 °F (113.33 °C) | TCC | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | - | [2][3] |

| Water Solubility | 106.9 mg/L (est.) | @ 25 °C | [2] |

| Molecular Weight | 180.354 g/mol | - | [4][5][6] |

| Molecular Formula | C6H12S3 | - | [3][4][5][6][7] |

Experimental Protocols for Boiling Point Determination

While specific experimental protocols for the boiling point determination of this compound are not detailed in the available literature, the following are standard and widely accepted methods for determining the boiling point of a liquid organic compound.

Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes.[8]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in a Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level.[8][9]

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil via convection.[10]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

The heating is then discontinued. As the apparatus cools, the bubbling will slow and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[8][9]

Distillation Method

For larger sample volumes (typically >5 mL), a simple distillation can be used to determine the boiling point.[9]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heat source (e.g., heating mantle or sand bath)

-

Boiling chips or a magnetic stir bar

-

Stand and clamps

Procedure:

-

The liquid sample is placed in the distilling flask along with boiling chips or a stir bar to ensure smooth boiling.[9]

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]

-

The flask is heated, and the liquid is brought to a boil.

-

As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer is monitored.

-

The temperature that remains constant during the distillation of the bulk of the liquid is recorded as the boiling point.[9] The barometric pressure should also be recorded.[9]

Visualizations

Isomeric Relationship of 3,5-Diethyl-1,2,4-trithiolane

The following diagram illustrates the relationship between the different stereoisomers of 3,5-Diethyl-1,2,4-trithiolane.

Caption: Isomers of 3,5-Diethyl-1,2,4-trithiolane.

Experimental Workflow for Micro Boiling Point Determination

This diagram outlines the key steps in determining the boiling point of a liquid using the Thiele tube method.

Caption: Workflow for Thiele Tube Boiling Point Determination.

References

- 1. 1,2,4-Trithiolane, 3,5-diethyl: Significance and symbolism [wisdomlib.org]

- 2. (±)-3,5-diethyl-1,2,4-trithiolane, 54644-28-9 [thegoodscentscompany.com]

- 3. 3,5-Diethyl-1,2,4-trithiolane | C6H12S3 | CID 520895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 1,2,4-Trithiolane, 3,5-diethyl- [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C6H12S3 | CID 6432398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

Technical Guide: Solubility of trans-3,5-Diethyl-1,2,4-trithiolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-3,5-Diethyl-1,2,4-trithiolane in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative solubility information with data for structurally analogous compounds to offer a predictive understanding of its solubility profile. Furthermore, a detailed experimental protocol for determining solubility via the shake-flask method is provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound. Understanding its solubility in organic solvents is crucial for a variety of applications, including its use as a flavoring agent, in the development of new agrochemicals, and in pharmaceutical research where sulfur-containing heterocycles are of significant interest. The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (LogP), plays a significant role in its solubility profile. The estimated LogP for 3,5-diethyl-1,2,4-trithiolane is approximately 3.38, suggesting a preference for nonpolar, organic environments over aqueous media.

Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative data and information on analogous compounds provide valuable insights into its expected solubility behavior.

Qualitative Solubility of this compound:

| Solvent | Solubility | Reference |

| Heptane | Soluble | [1] |

| Triacetin | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Water | Insoluble | [1] |

Estimated and Analogous Compound Solubility Data:

To further inform on the potential solubility of this compound, the following table includes estimated water solubility and experimental data for a structurally similar compound, 3,5-dimethyl-1,2,4-trithiolane. It is important to note that while the core trithiolane structure is the same, the difference in alkyl substituents (diethyl vs. dimethyl) will influence the solubility, with the diethyl derivative expected to have slightly higher solubility in nonpolar solvents.

| Compound | Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| 3,5-Diethyl-1,2,4-trithiolane (mixture of cis/trans) | Water | 25 | 106.9 (estimated) | |

| 3,5-Dimethyl-1,2,4-trithiolane | Water | 25 | 996.3 (estimated) | [1] |

| 3,5-Dimethyl-1,2,4-trithiolane | Fats | - | Soluble | [2] |

| 3,5-Dimethyl-1,2,4-trithiolane | Alcohol | - | Soluble | [1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol provides a detailed methodology for its implementation.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, with preliminary studies to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow for the sedimentation of the excess solid.

-

For finer particles, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent into a pre-weighed volumetric flask. This step is critical to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound in the same solvent to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

This technical guide has summarized the available solubility information for this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and data from analogous compounds suggest good solubility in nonpolar organic solvents and poor solubility in water, consistent with its lipophilic nature. For researchers requiring precise solubility data, the detailed shake-flask experimental protocol offers a reliable method for its determination. The generation of such data will be invaluable for the continued exploration of the applications of this compound in various scientific and industrial fields.

References

Unveiling the Sensory Profile of trans-3,5-Diethyl-1,2,4-trithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the odor threshold and sensory data of trans-3,5-Diethyl-1,2,4-trithiolane, a potent sulfur-containing aroma compound. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to support research and development in the fields of flavor science, sensory perception, and drug development.

Quantitative Sensory Data

The sensory characteristics of 3,5-Diethyl-1,2,4-trithiolane are highly dependent on its stereoisomerism. The trans- and cis-isomers exhibit distinct odor profiles and potencies.

| Stereoisomer | Odor Threshold (in air) | Sensory Descriptors | Source |

| This compound (enantiomer 1) | 0.027 ng/L | Cooked onion-like, fruity | [1] |

| This compound (enantiomer 2) | 0.056 ng/L | Blackcurrant-like, fruity | [1] |

| cis-3,5-Diethyl-1,2,4-trithiolane | 5 to 10-fold higher than trans-isomers | Meat broth-like, cooked onion-like | [1] |

Experimental Protocols

The determination of odor thresholds and the characterization of aroma compounds like trithiolanes are primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. A common approach for quantifying the potency of odorants is the Aroma Extract Dilution Analysis (AEDA).

Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

Objective: To separate volatile compounds and determine the detection threshold of specific odorants.

Methodology:

-

Sample Preparation: The volatile fraction containing the analyte is extracted from the sample matrix (e.g., a food product or a pure standard solution). Common techniques include solvent extraction, distillation, or headspace analysis.

-

Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column appropriate for the separation of sulfur compounds (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Column Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a Mass Spectrometer (MS) or Flame Ionization Detector (FID)) for chemical identification and quantification. The other stream is directed to a heated sniffing port.

-

Olfactometry: Trained sensory panelists sniff the effluent from the sniffing port and record the time, duration, and sensory descriptors of any detected odors.

-

Odor Threshold Determination: To determine the odor threshold, a series of dilutions of the sample are prepared and analyzed by GC-O. The lowest concentration at which the specific odor of the compound can be reliably detected by a certain percentage of the panel (typically 50%) is defined as the odor threshold.

Aroma Extract Dilution Analysis (AEDA)

Objective: To determine the Flavor Dilution (FD) factor of an odorant, which is a measure of its odor potency in a sample extract.

Methodology:

-

Serial Dilution: The original sample extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a suitable solvent.

-

GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O.

-

Determination of FD Factor: The panelists assess the effluent of each dilution. The FD factor is the highest dilution at which the odorant is still detectable. A higher FD factor indicates a more potent odorant in the original extract.

Visualizations

Experimental Workflow for Odor Threshold Determination

Caption: Workflow for GC-O based odor threshold determination.

Conceptual Diagram of Aroma Extract Dilution Analysis (AEDA)

Caption: Conceptual workflow of Aroma Extract Dilution Analysis (AEDA).

Generalized Olfactory Signaling Pathway for Sulfur Compounds

While the specific receptor for this compound in humans has not been identified, research on other volatile sulfur compounds in mammals suggests a potential role for metal ions in their detection. The following diagram illustrates a generalized olfactory signal transduction cascade.

Caption: A generalized pathway for olfactory signal transduction.

References

trans-3,5-Diethyl-1,2,4-trithiolane biosynthesis pathway in Allium species

An In-depth Technical Guide to the Biosynthesis of trans-3,5-Diethyl-1,2,4-trithiolane in Allium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant organosulfur compound contributing to the characteristic aroma of cooked Allium species, such as onions and garlic. Its formation is not a direct enzymatic biosynthesis but rather a subsequent chemical transformation of sulfur-containing precursors released upon tissue damage and heating. This guide provides a detailed overview of the proposed formation pathway, quantitative data on its occurrence, and the experimental protocols utilized for its study.

Introduction

The genus Allium is renowned for a complex variety of sulfur-containing compounds, which are responsible for both their pungent flavor and potential therapeutic properties.[1] While the initial enzymatic cascade upon tissue disruption is well-documented, the formation of secondary compounds like trithiolanes, particularly this compound, is a result of subsequent thermal and chemical reactions. This document elucidates the multi-step process leading to the formation of this potent aroma compound.

The Initial Enzymatic Pathway in Allium

The biosynthesis of sulfur compounds in Allium begins with the enzymatic conversion of S-alk(en)yl-L-cysteine sulphoxides (ACSOs) upon cellular damage.[2]

-

Enzyme and Substrate Sequestration: In intact Allium cells, the enzyme alliinase is physically separated from its substrates, the ACSOs.

-

Tissue Damage and Enzyme Release: When the plant tissue is crushed, cut, or damaged, alliinase is released and comes into contact with the ACSOs.

-

Formation of Sulfenic Acids: Alliinase catalyzes the cleavage of ACSOs into sulfenic acids, pyruvate, and ammonia.[1]

Proposed Formation Pathway of this compound

The formation of this compound is believed to occur through the chemical degradation and recombination of propanethial S-oxide, a key intermediate in onions.

The proposed pathway involves the following steps:

-

Generation of Propanethial S-oxide: In onions, the primary ACSO is isoalliin (S-propenyl-L-cysteine sulfoxide), which is converted by alliinase to 1-propenesulfenic acid. This intermediate is then acted upon by lachrymatory factor synthase to produce propanethial S-oxide, the compound responsible for the tearing sensation when cutting onions.

-

Degradation to Propanal and Hydrogen Sulfide: Propanethial S-oxide can degrade, particularly with the application of heat, to form propanal and hydrogen sulfide.

-

Formation of Bis-(1-sulfanylpropyl)sulfide: Propanal and hydrogen sulfide can then react to form bis-(1-sulfanylpropyl)sulfide.

-

Cyclization to 3,5-Diethyl-1,2,4-trithiolane: It is proposed that bis-(1-sulfanylpropyl)sulfide serves as a key precursor, which then cyclizes to form the 3,5-diethyl-1,2,4-trithiolane ring structure. This reaction can result in both cis and trans isomers.

Quantitative Data

Quantitative analysis of this compound is challenging due to its volatility and the presence of isomers. A stable isotope dilution assay using enantioselective, two-dimensional gas chromatography-mass spectrometry is a reliable method for quantification. The odor thresholds for the isomers have been determined by gas chromatography-olfactometry.

Table 1: Odor Characteristics of 3,5-Diethyl-1,2,4-trithiolane Isomers

| Isomer | Odor Description | Odor Threshold (ng/L in air) |

| trans | Cooked onion-like, fruity, blackcurrant-like | 0.027 - 0.056 |

| cis | Meat broth-like, cooked onion | 0.14 - 0.28 |

Data sourced from gas chromatography-olfactometry studies.

Experimental Protocols

Extraction of S-alk(en)yl-L-cysteine sulphoxides (ACSOs)

A common method for the extraction of ACSOs, the initial precursors, involves the following steps:

-

Sample Preparation: Fresh Allium tissue is homogenized in a solvent to inactivate alliinase.

-

Solvent System: A mixture of methanol, chloroform, and water (e.g., 12:5:3 v/v/v) at a low temperature (e.g., -20°C) is often used. Acidification with formic or trifluoroacetic acid can further ensure enzyme inactivation.

-

Extraction: The homogenized sample is steeped in the solvent, typically for several hours to overnight.

-

Purification: The extract is then filtered and can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

Analysis of this compound by GC-MS

A typical workflow for the analysis of volatile sulfur compounds like trithiolanes is as follows:

Detailed GC-MS Protocol Outline:

-

Sample Preparation: Allium samples are cooked under controlled conditions (temperature and time) to simulate culinary preparation.

-

Volatile Extraction: Volatiles can be extracted from the headspace using Solid Phase Microextraction (SPME) or through solvent extraction with a low-boiling-point solvent like dichloromethane.

-

Gas Chromatography (GC):

-

Injector: A split/splitless injector is used, with a typical temperature of 250°C.

-

Column: An enantioselective capillary column is essential to separate the cis and trans isomers.

-

Oven Program: A temperature gradient is employed, for example, starting at 40°C and ramping up to 270°C to elute compounds with different boiling points.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used.

-

Scan Range: A mass-to-charge ratio (m/z) range of 50-450 is typically scanned.

-

-

Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by matching with spectral libraries (e.g., Wiley9).

-

Quantification: For accurate quantification, a stable isotope dilution assay is employed, using deuterated analogs of the target compound as internal standards.

-

Conclusion

The biosynthesis of this compound in Allium species is a complex process that extends beyond direct enzymatic action. It is a product of the chemical transformations of sulfur precursors that are generated enzymatically and subsequently modified by heat. Understanding this pathway is crucial for food scientists aiming to modulate flavor profiles and for drug development professionals exploring the bioactivity of Allium-derived organosulfur compounds. The analytical methods outlined provide a robust framework for the accurate quantification and characterization of these potent molecules.

References

Thermal Degradation of trans-3,5-Diethyl-1,2,4-trithiolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation of trans-3,5-Diethyl-1,2,4-trithiolane. The document elucidates the primary decomposition pathways, details the analytical methodologies for product identification and quantification, and presents a summary of the expected degradation products. This guide is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development who are working with or anticipate encountering 1,2,4-trithiolane derivatives.

Introduction

This compound is a sulfur-containing heterocyclic compound with a five-membered ring structure containing three sulfur atoms and two carbon atoms, each substituted with an ethyl group in a trans configuration. The thermal stability of such organosulfur compounds is a critical parameter in various applications, including their use as flavor compounds, in materials science, and as potential scaffolds in drug design. Understanding the thermal degradation profile of this compound is essential for predicting its behavior under elevated temperatures, ensuring product stability, and identifying potential degradation products that may impact safety and efficacy.

The primary mechanism for the thermal decomposition of 1,2,4-trithiolanes is a [3+2]-cycloelimination reaction. This process involves the cleavage of the trithiolane ring to yield a thiocarbonyl compound and a highly reactive thiocarbonyl S-sulfide (thiosulfine), which can exist in equilibrium with a dithiirane.

Primary Thermal Degradation Pathway

The thermal degradation of this compound is proposed to proceed through a concerted [3+2]-cycloelimination mechanism. This pathway leads to the formation of propanal and a reactive propanethial S-sulfide intermediate. The latter can then undergo further reactions, including isomerization to a dithiirane or decomposition to other sulfur-containing volatile compounds.

Experimental Protocols

The characterization of the thermal degradation products of this compound necessitates the use of advanced analytical techniques capable of separating and identifying volatile and semi-volatile organic compounds. The following sections detail the methodologies for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of non-volatile materials. A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry.

In-depth Technical Guide on trans-3,5-Diethyl-1,2,4-trithiolane: Molecular Properties

This guide provides the fundamental molecular characteristics of trans-3,5-Diethyl-1,2,4-trithiolane, a sulfur-containing heterocyclic organic compound. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for this chemical entity.

Molecular Formula and Weight

The essential quantitative data for this compound are summarized in the table below. This information is critical for a variety of experimental and analytical procedures, including stoichiometry, mass spectrometry, and formulation development.

| Property | Value |

| Molecular Formula | C₆H₁₂S₃[1][2][3] |

| Molecular Weight | 180.354 g/mol [1][2][3][4] |

| Monoisotopic Mass | 180.010112454 Da[4] |

Structural and Chemical Identifiers

For unambiguous identification and use in computational chemistry applications, the following identifiers are provided.

| Identifier Type | Value |

| IUPAC Name | (3R,5R)-3,5-diethyl-1,2,4-trithiolane[3][4] |

| CAS Registry Number | 38348-26-4[1][2][3] |

| InChI | InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1[1][2] |

| InChIKey | WQXXXHMEBYGSBG-WDSKDSINSA-N[1] |

| Isomeric SMILES | CC[C@H]1SS--INVALID-LINK--S1[4] |

Logical Relationship of Molecular Properties

The relationship between the molecular formula and the calculated molecular weight is fundamental. The diagram below illustrates this direct dependency.

Caption: Relationship between molecular formula and molecular weight.

References

Methodological & Application

Application Notes and Protocols: Synthesis of trans-3,5-Diethyl-1,2,4-trithiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,5-Diethyl-1,2,4-trithiolane is a volatile organosulfur compound and a significant flavor component found in cooked foods, particularly those containing ingredients from the Allium genus, such as onions and garlic. Its characteristic savory, cooked onion, and slightly fruity aroma makes it a valuable compound in the flavor and fragrance industry. Understanding its synthesis is crucial for the development of synthetic flavor formulations and for studying its role in food chemistry. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, along with its physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₆H₁₂S₃ |

| Molecular Weight | 180.35 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 70-72 °C at 1 mmHg |

| CAS Number | 38348-26-4 |

| IUPAC Name | (3R,5R)-3,5-diethyl-1,2,4-trithiolane |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 180 |

| ¹H NMR | (Predicted) Signals corresponding to ethyl and methine protons. |

| ¹³C NMR | (Predicted) Signals for ethyl and methine carbons. |

| Kovats Retention Index | 1333 (non-polar column), 1795, 1797, 1811 (polar column) |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 3,5-dialkyl-1,2,4-trithiolanes. The reaction involves the acid-catalyzed reaction of propanal with hydrogen sulfide and elemental sulfur.

Materials:

-

Propanal (CH₃CH₂CHO)

-

Hydrogen sulfide (H₂S) gas

-

Elemental sulfur (S₈)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask (250 mL)

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (silica gel)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 11.6 g (0.2 mol) of propanal in 100 mL of anhydrous diethyl ether.

-

Initiation of Reaction: Cool the flask in an ice bath and begin stirring. Add 0.5 mL of concentrated hydrochloric acid to the solution to act as a catalyst.

-

Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the stirred solution at a moderate rate for 2-3 hours. The reaction is exothermic and should be maintained at a low temperature using the ice bath. A white precipitate of 1,1-propanedithiol may form.

-

Addition of Elemental Sulfur: After the introduction of hydrogen sulfide, add 6.4 g (0.2 mol) of elemental sulfur powder to the reaction mixture.

-

Reaction Progression: Continue stirring the mixture at room temperature for 24 hours. The elemental sulfur will slowly react, and the solution may change color.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the cis and trans isomers of 3,5-diethyl-1,2,4-trithiolane. The trans isomer is typically the major product.

-

-

Characterization:

-

Characterize the purified product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.

-

Further characterization by ¹H and ¹³C NMR spectroscopy is recommended to confirm the structure and stereochemistry.

-

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications

-

Flavor and Fragrance Industry: The primary application of this compound is as a flavoring agent in processed foods to impart or enhance savory, onion-like, and meaty notes.

-

Food Chemistry Research: It serves as a reference standard in the analysis of food volatiles and in studies aimed at understanding the chemical basis of food flavors and off-flavors.

-

Drug Development: While not a direct therapeutic agent, the study of organosulfur compounds and their biological activities is an area of interest in medicinal chemistry, and synthetic methods for these compounds are valuable.

References

Application Notes and Protocols for the Quantification of trans-3,5-Diethyl-1,2,4-trithiolane in Food Matrices

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,5-Diethyl-1,2,4-trithiolane is a sulfur-containing heterocyclic organic compound that contributes to the characteristic aroma and flavor profiles of various food items, particularly cooked Allium species such as onions, shallots, and chives.[1][2][3] Its presence and concentration can significantly impact the sensory perception of food. Accurate quantification of this compound is crucial for food quality control, flavor chemistry research, and understanding its potential biological effects. This document provides detailed application notes and protocols for the quantification of this compound in food matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) based methods.

Quantitative Data Summary

The concentration of this compound can vary significantly among different food sources and preparation methods. The following table summarizes quantitative data from a study on cooked Allium varieties.

| Food Matrix (Cooked) | Mean Concentration (μg/kg) | Concentration Range (μg/kg) |

| Onion (yellow) | 12.5 | (11.9 - 13.1) |

| Shallot | 8.7 | (8.2 - 9.1) |

| Leek | 2.1 | (1.9 - 2.3) |

| Garlic | Not specified | Not specified |

| Data sourced from a stable isotope dilution assay using enantioselective, two-dimensional gas chromatography-mass spectrometry.[1] |

Experimental Protocols

The following protocols outline the key steps for the quantification of this compound in a food matrix. The primary recommended method is a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS), which offers high accuracy and sensitivity.[1][4]

Sample Preparation: Solvent Assisted Flavor Evaporation (SAFE)

This method is particularly effective for the isolation of volatile and semi-volatile compounds from a food matrix.

Materials:

-

Food sample (e.g., cooked onions)

-

Dichloromethane (CH₂Cl₂)

-

Internal standard solution ([²H₄]-3,5-diethyl-1,2,4-trithiolanes)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Solvent Assisted Flavor Evaporation (SAFE) apparatus

-

Round-bottom flasks

-

Vigreux column

-

Concentrator tube (e.g., Kuderna-Danish)

Procedure:

-

Homogenize the food sample.

-

Weigh a representative portion of the homogenized sample into a round-bottom flask.

-

Add a known amount of the internal standard solution to the sample.

-

Add dichloromethane to the flask.

-

Perform the distillation under high vacuum using the SAFE apparatus. The volatile compounds, including the target analyte and internal standard, will be collected in a cooled trap.

-

Dry the resulting distillate over anhydrous sodium sulfate.

-

Carefully concentrate the dried extract to a final volume of approximately 100 µL using a Vigreux column and a concentrator tube.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., sector field MS).[1]

-

Chiral stationary phase capillary column (for enantioselective separation).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min

-

Ramp 1: 5 °C/min to 150 °C

-

Ramp 2: 20 °C/min to 250 °C, hold for 5 min

-

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV[1]

-

Mass Range: m/z 40-300

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.